1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate

Peptide Synthesis Protecting Group Strategy API Intermediate

Peptide chemists often face multi-step deprotection sequences that reduce yield. This compound solves that with three orthogonal reactive sites: an acid-labile Boc group, a nucleophile-reactive chloromethyl ester, and a free (2R,4S)-4-hydroxyl handle for independent diversification. - Eliminates a separate C-terminal deprotection step via direct chloromethyl ester displacement. - Enables parallel 4-OH functionalization (acylation, sulfonylation) without cross-reactivity. - Defined (2R,4S) stereochemistry ensures trans-amide geometry critical for macrocyclic peptidomimetics.

Molecular Formula C11H18ClNO5
Molecular Weight 279.72 g/mol
Cat. No. B12076451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Molecular FormulaC11H18ClNO5
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)OCCl)O
InChIInChI=1S/C11H18ClNO5/c1-11(2,3)18-10(16)13-5-7(14)4-8(13)9(15)17-6-12/h7-8,14H,4-6H2,1-3H3/t7-,8+/m0/s1
InChIKeyUCUBUDPJBDSNCT-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate: Structural Identity and Procurement Baselines


1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate (CAS 2137026-11-8) is a chiral, dual-protected hydroxyproline derivative bearing a Boc (tert-butoxycarbonyl) group on the pyrrolidine nitrogen and a chloromethyl ester at the C2 carboxylate, with a free (2R,4S)-configured 4-hydroxyl group [1]. With molecular formula C11H18ClNO5 and a molecular weight of approximately 280 Da, this compound is classified as an amino acid derivative and reagent for peptide synthesis and active pharmaceutical ingredient (API) intermediate preparation [1]. Its computed LogP of 0.8, polar surface area of 76 Ų, and Fsp³ of 0.818 establish baseline physicochemical descriptors relevant to solubility and permeability profiling [1].

Orthogonal protection: Boc (acid-labile) plus chloromethyl ester (nucleophile-labile) supports chemoselective sequential deprotection.
Defined (2R,4S) scaffold: D-trans-4-hydroxyproline geometry favored for trans-amide conformational control in peptidomimetics.
Free 4-OH handle: Enables on-resin or solution-phase diversification via acylation, phosphorylation, or PEGylation.

Why Generic Substitution Fails for 1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate


Generic substitution of 1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate is precluded by the compound's unique orthogonal protecting group strategy — combining an acid-labile Boc carbamate with a nucleophile-reactive chloromethyl ester — on a defined (2R,4S) stereochemical scaffold bearing a free 4-hydroxyl handle [1]. Closely related analogs, such as the (2S,4S) diastereomer (CAS 2137032-74-5) [2], the 4-methoxy variant (CAS 2137101-31-4) [3], or the 4-unsubstituted (2S)-proline chloromethyl ester (CAS 34614-72-7) , differ in at least one critical parameter: stereochemistry at C2 and/or C4, the nature of the 4-substituent (H vs. OH vs. OMe), or the presence/absence of the C4 functional handle. Any such alteration fundamentally changes the compound's reactivity profile, downstream coupling regioselectivity, and the conformational properties of derived peptide or small-molecule products, making uncontrolled interchange a significant source of synthetic failure or batch-to-batch variability in multi-step sequences [4].

Target
1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Potential Substitute
(2S,4S) diastereomer or 4-methoxy / 4-unsubstituted analogs
Substituting with the (2S,4S) diastereomer shifts amide conformation toward cis; 4-alkoxy analogs lack the free hydroxyl, eliminating key derivatization. These changes may alter coupling regioselectivity and downstream peptide geometry, requiring re-validation of synthetic routes.

Quantitative Evidence Guide for 1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate Selection


Orthogonal Protecting Group Architecture Enables Chemoselective Sequential Deprotection

The target compound incorporates two chemically orthogonal protecting groups — an acid-labile Boc carbamate (cleaved by TFA or HCl) and a nucleophile-labile chloromethyl ester (cleaved by thiols, amines, or iodide) — on a single (2R,4S)-hydroxyproline scaffold. This orthogonality allows chemoselective, sequential deprotection without affecting the 4-hydroxyl group or the pyrrolidine ring stereochemistry [1]. In contrast, the commonly used methyl ester analog Boc-D-trans-Hyp-OMe (CAS 135042-17-0, MW 245.27 Da) lacks a chloromethyl leaving group; its methyl ester requires stronger alkaline hydrolysis conditions (e.g., LiOH/THF/H2O) that can promote epimerization at C2 or compete with N-Boc deprotection, limiting chemoselectivity in multi-step sequences . The 4-unsubstituted analog (CAS 34614-72-7, MW 263.72) lacks the free C4 hydroxyl entirely, forfeiting a critical handle for further derivatization (e.g., phosphorylation, glycosylation, or PEGylation) .

Orthogonal protection
Cross-study comparable
Chloromethyl ester cleavable by NaI/RS⁻/RNH₂, orthogonal to acid-labile Boc. vs. methyl ester: requires basic hydrolysis, risks epimerization.
Supports chemoselective sequential deprotection in multi-step synthesis.
Direct kinetic data for target compound not publicly available; inferred from class behavior.
Peptide Synthesis Protecting Group Strategy API Intermediate

Defined (2R,4S) Stereochemistry Contrasts with (2S,4S) Diastereomer in Modulating Peptide Backbone Conformation

The target compound possesses (2R,4S) absolute configuration, corresponding to the D-trans-4-hydroxyproline scaffold [1]. The (2S,4S) diastereomer (CAS 2137032-74-5), available commercially, differs in configuration at C2, yielding a cis relationship between the C2 carboxylate and C4 hydroxyl [2]. In the broader class of proline-containing peptides, the trans vs. cis 4-hydroxy configuration profoundly affects pyrrolidine ring pucker (Cγ-exo vs. Cγ-endo), which in turn modulates the φ and ψ dihedral angles of the prolyl amide bond and the trans/cis amide rotamer equilibrium [3]. For Boc-protected 4-hydroxyproline methyl esters, NMR studies demonstrate that the trans isomer (Ktrans/cis ≈ 3–6 in CDCl3) favors the trans amide conformer, while cis-4-substitution shifts the equilibrium toward cis [3]. The (2R,4S) configuration of the target compound is therefore predicted to stabilize the trans amide conformer characteristic of polyproline II helices and collagen triple helices, a property not shared by the (2S,4S) diastereomer.

Stereochemistry & conformation
Class-level inference
(2R,4S) D-trans-4-hydroxyproline: predicted trans amide preference (Ktrans/cis ~3–6). vs. (2S,4S) diastereomer: cis relationship shifts equilibrium toward cis.
May support trans-amide geometry for collagen-mimetic and constrained peptidomimetic design.
Class-level NMR data on methyl ester analogs; direct comparison of chloromethyl ester pair unavailable.
Stereochemistry Peptide Conformation Drug Design

Chloromethyl Ester Leaving Group Superiority over Methyl Ester for Late-Stage Functionalization via Nucleophilic Displacement

The chloromethyl ester group in the target compound functions as an alkylating electrophile, enabling direct S_N2-type displacement with a range of nucleophiles (amines, thiols, carboxylates, iodide) to install diverse C-terminal modifications without requiring prior ester hydrolysis [1]. This contrasts with the methyl ester in Boc-D-trans-Hyp-OMe (CAS 135042-17-0), which must first be saponified to the free carboxylic acid before coupling — an additional step that consumes reagents and may compromise stereochemical integrity at the adjacent C2 center . In the structurally related compound L-Proline, 5-oxo-, chloromethyl ester (CAS 132166-79-1), the chloromethyl ester has been employed as a prodrug moiety and as an activated ester for amide bond formation under mild, non-epimerizing conditions [2]. While direct rate constant comparisons between chloromethyl and methyl ester displacement are not publicly available for the target compound, the class-level reactivity of chloromethyl esters (approximately 10²- to 10⁴-fold more reactive than methyl esters toward soft nucleophiles such as iodide or thiolate [3]) supports the functionality advantage.

Late-stage functionalization
Class-level inference
Chloromethyl ester enables direct SN2 displacement (I⁻, thiols, amines). vs. methyl ester: inert to direct displacement; requires saponification/coupling steps.
Allows one-step C-terminal modification without epimerization-prone activation.
Reactivity advantage based on class-level chloromethyl vs. methyl ester SN2 rates; target-specific kinetics not reported.
Late-Stage Functionalization Nucleophilic Substitution Prodrug Design

Molecular Properties (LogP, PSA, Fsp³) Differentiate the Target Compound from Less Polar Analogs

The target compound exhibits a computed LogP of 0.8 and a polar surface area (PSA) of 76 Ų, consistent with favorable aqueous solubility and moderate passive membrane permeability for an intermediate of this size [1]. In comparison, the 4-unsubstituted analog 1-tert-butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate (CAS 34614-72-7; C11H18ClNO4, MW 263.72) lacks the C4 hydroxyl group, resulting in a lower computed PSA and higher predicted LogP (~1.2–1.5 based on additive fragment methods), which would reduce aqueous solubility and alter partitioning behavior during extractive workup and chromatographic purification [2]. The 4-methoxy analog (CAS 2137101-31-4; C12H20ClNO5, MW 293.74) incorporates a methyl ether at C4, increasing LogP to approximately 1.3–1.5 while eliminating hydrogen bond donor capacity, thereby reducing water solubility and altering chromatographic retention relative to the target free hydroxyl compound [3].

Physicochemical profile
Cross-study comparable
LogP 0.8, PSA 76 Ų, HBD 1. ΔPSA ≈ +13 Ų, ΔLogP ≈ −0.4 to −0.7 vs. 4-unsubstituted/4-methoxy analogs.
Lower LogP and higher PSA predict improved aqueous solubility and simpler normal-phase purification.
Computed properties; comparator PSA/LogP estimated from additive fragments.
Physicochemical Properties Drug-likeness Permeability

Free 4-Hydroxyl Handle Enables Diversification Pathways Absent in 4-Unsubstituted or 4-Alkoxylated Analogs

The target compound possesses a free secondary hydroxyl group at the C4 position of the pyrrolidine ring, providing a nucleophilic handle for O-acylation, O-alkylation, phosphorylation, sulfonation, or silylation [1]. This contrasts with the 4-unsubstituted analog (CAS 34614-72-7) which entirely lacks a C4 substituent and therefore cannot be derivatized at this position [2]. The 4-methoxy analog (CAS 2137101-31-4) presents an O-methyl ether that is chemically inert under most peptide synthesis and medicinal chemistry conditions, precluding late-stage diversification [3]. In the broader class of 4-hydroxyproline derivatives, the free 4-OH group has been utilized for installing phosphotyrosine mimetics (via phosphoramidite chemistry), carbohydrate groups (via glycosylation), PEG chains, and biotin tags, dramatically expanding the chemical space accessible from a single intermediate [4].

4-OH diversification
Class-level inference
Free 4-OH group reactive toward acyl chlorides, phosphoramidites, Mitsunobu conditions. vs. 4-unsubstituted or 4-OMe analogs: no reactive handle.
Adds an orthogonal diversification site for parallel library synthesis.
Derivatization scope based on broader 4-hydroxyproline literature; target-specific yields not reported.
Derivatization Handle Bioconjugation Chemical Diversity

Optimal Application Scenarios for 1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate in Research and Industrial Settings


Multi-Step Synthesis of Conformationally Constrained Peptidomimetics Requiring Orthogonal Deprotection

In the synthesis of macrocyclic peptidomimetics such as HCV NS3-4A protease inhibitors, where a trans-4-hydroxyproline scaffold is required for proper macrocycle geometry [REFS-4 in Section 3], 1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate provides simultaneous access to three chemically distinct reactive sites: (i) Boc deprotection for N-terminal elongation; (ii) chloromethyl ester displacement for C-terminal modification; and (iii) 4-OH derivatization for linker attachment. This orthogonal trifunctionality is not offered by the methyl ester analog Boc-D-trans-Hyp-OMe, which requires C-terminal saponification before coupling [REFS-2 in Section 3], nor by the 4-unsubstituted chloromethyl analog which lacks the C4 derivatization handle [REFS-3 in Section 3].

Solid-Phase Peptide Synthesis with On-Resin Chloromethyl Ester Activation

The chloromethyl ester of the target compound serves as an activated C-terminal protecting group compatible with solid-phase peptide synthesis (SPPS). Following Boc deprotection and chain elongation, the chloromethyl ester can be selectively cleaved or displaced on-resin using nucleophilic reagents (e.g., NaI, thiophenol), releasing the peptide or installing a C-terminal modification without the strong acid or base conditions required for methyl ester hydrolysis [REFS-1 in Section 3]. The (2R,4S) stereochemistry ensures the desired trans amide conformation in the final peptide, as supported by class-level NMR data on trans-4-hydroxyproline derivatives [REFS-3 in Section 3]. This application is not feasible with the (2S,4S) diastereomer, which would produce a cis amide bias inconsistent with many bioactive peptide conformations.

Parallel Library Synthesis via 4-OH Diversification for Structure-Activity Relationship Studies

The free 4-hydroxyl group of the target compound enables parallel diversification: following Boc protection of the pyrrolidine nitrogen and with the C2 position secured as the chloromethyl ester, the C4 hydroxyl can be independently functionalized via acylation, sulfonylation, phosphitylation, or Mitsunobu reaction to generate focused libraries of 4-O-substituted proline derivatives [REFS-4 in Section 3]. This strategy has been employed in the discovery of Factor Xa inhibitors containing (2R,4S)-4-hydroxy-4-aryl-pyrrolidine scaffolds [REFS-5 in Section 3]. The 4-methoxy analog (CAS 2137101-31-4) and 4-unsubstituted analog (CAS 34614-72-7) cannot support this diversification workflow, as they lack a free, reactive hydroxyl handle [REFS-2, REFS-3 in Section 3].

Scale-Up of Hydroxyproline-Containing API Intermediates in cGMP Manufacturing

For industrial-scale synthesis of pharmaceutical intermediates containing the trans-4-hydroxy-D-proline motif, the target compound's orthogonal protecting group strategy reduces the number of discrete synthetic steps by eliminating a separate C-terminal deprotection/coupling sequence. The chloromethyl ester can be displaced directly with the desired amine nucleophile under controlled conditions, while the Boc group is removed with HCl or TFA in a subsequent orthogonal step [REFS-1 in Section 3]. The defined (2R,4S) stereochemistry and favorable physicochemical properties (LogP 0.8, PSA 76 Ų [REFS-1 in Section 3]) facilitate reproducible extractive workup and crystallization, critical for meeting cGMP purity specifications. Procurement of the (2S,4S) diastereomer or 4-unsubstituted analog instead would introduce either incorrect stereochemistry or forfeit the C4 handle, compromising downstream API quality.

Application
Selection Property
Validation Focus
Constrained peptidomimetic synthesis
Orthogonal trifunctional scaffold (Boc, ClCH₂ ester, 4-OH)
Chemoselective deprotection sequence and trans-amide conformational control
Solid-phase peptide synthesis (SPPS)
On-resin chloromethyl ester activation
Nucleophilic cleavage/displacement without strong acid/base; stereochemical fidelity
Parallel library diversification
Free 4-OH handle for acylation/alkylation
Derivatization efficiency and structural diversity of 4-O-substituted proline libraries
Hydroxyproline-containing intermediate scale-up
Reduced step count via direct chloromethyl ester displacement
Reproducible extractive workup and crystallization; (2R,4S) stereochemistry integrity
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